1-Cyclobutyl-1H-imidazol-2-amine
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Overview
Description
1-Cyclobutyl-1H-imidazol-2-amine is a heterocyclic compound featuring an imidazole ring substituted with a cyclobutyl group. Imidazoles are a class of compounds known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent reactions, which are efficient and scalable. For instance, the Van Leusen reaction, involving the cyclization of aryl methyl ketones, 2-aminobenzyl alcohols, and p-toluene sulfonyl methyl isocyanide in the presence of co-catalysts like I2/FeCl3, is a notable method .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
1-Cyclobutyl-1H-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Imidazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Imidazole-based compounds are used in the production of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and disrupting biological pathways. This coordination ability makes it a valuable scaffold in drug design .
Comparison with Similar Compounds
1,3-Diazole: Known for its broad range of biological activities, including antibacterial and antifungal properties.
2-Aminoimidazole: Studied for its potential as an anti-biofilm agent and its role in modulating bacterial communication.
Uniqueness: 1-Cyclobutyl-1H-imidazol-2-amine stands out due to its cyclobutyl substitution, which imparts unique steric and electronic properties. This makes it a versatile compound for developing novel pharmaceuticals and materials.
Properties
IUPAC Name |
1-cyclobutylimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUMKCNUSUUFQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CN=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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